(Trifluorosilyl)methyl 4-fluorobenzoate
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Overview
Description
(Trifluorosilyl)methyl 4-fluorobenzoate is a chemical compound known for its unique structural features and potential applications in various fields. This compound consists of a trifluorosilyl group attached to a methyl group, which is further connected to a 4-fluorobenzoate moiety. The presence of both fluorine and silicon atoms in its structure imparts distinctive chemical properties, making it a subject of interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Trifluorosilyl)methyl 4-fluorobenzoate typically involves the reaction of 4-fluorobenzoic acid with a trifluorosilylating agent. One common method includes the use of trifluorosilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluorosilyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: (Trifluorosilyl)methyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluorosilyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various silyl ethers or esters, while oxidation and reduction reactions can lead to the formation of corresponding alcohols or ketones .
Scientific Research Applications
(Trifluorosilyl)methyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, especially in the design of drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism by which (Trifluorosilyl)methyl 4-fluorobenzoate exerts its effects involves interactions with specific molecular targets. The trifluorosilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the presence of fluorine atoms can influence the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with similar fluorine content but different structural features.
Fluorinated Triazoles and Tetrazoles: These compounds share the presence of fluorine atoms and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness: (Trifluorosilyl)methyl 4-fluorobenzoate stands out due to the combination of trifluorosilyl and 4-fluorobenzoate groups, which imparts unique chemical and physical properties. This combination enhances its reactivity and potential for diverse applications compared to other fluorinated compounds .
Properties
CAS No. |
76240-91-0 |
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Molecular Formula |
C8H6F4O2Si |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
trifluorosilylmethyl 4-fluorobenzoate |
InChI |
InChI=1S/C8H6F4O2Si/c9-7-3-1-6(2-4-7)8(13)14-5-15(10,11)12/h1-4H,5H2 |
InChI Key |
VHSNYIJIVPJYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC[Si](F)(F)F)F |
Origin of Product |
United States |
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